molecular formula C10H10N4O2 B13094091 Ethyl 5-aminopyrido[3,4-B]pyrazine-8-carboxylate

Ethyl 5-aminopyrido[3,4-B]pyrazine-8-carboxylate

Cat. No.: B13094091
M. Wt: 218.21 g/mol
InChI Key: VFSORWCFFDIMFV-UHFFFAOYSA-N
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Description

Ethyl 5-aminopyrido[3,4-B]pyrazine-8-carboxylate is a heterocyclic compound that contains both pyridine and pyrazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-aminopyrido[3,4-B]pyrazine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-aminopyrazole with ethyl 2-chloronicotinate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-aminopyrido[3,4-B]pyrazine-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-aminopyrido[3,4-B]pyrazine-8-carboxylate has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of Ethyl 5-aminopyrido[3,4-B]pyrazine-8-carboxylate is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-aminopyrido[3,4-B]pyrazine-8-carboxylate is unique due to its specific combination of pyridine and pyrazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

ethyl 5-aminopyrido[3,4-b]pyrazine-8-carboxylate

InChI

InChI=1S/C10H10N4O2/c1-2-16-10(15)6-5-14-9(11)8-7(6)12-3-4-13-8/h3-5H,2H2,1H3,(H2,11,14)

InChI Key

VFSORWCFFDIMFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C2=NC=CN=C12)N

Origin of Product

United States

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